molecular formula C10H10Cl3NO2 B7728962 3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

Cat. No.: B7728962
M. Wt: 282.5 g/mol
InChI Key: MJLADTDJKDCVIH-UHFFFAOYSA-N
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Description

3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is an organic compound with the molecular formula C10H10Cl3NO2 It is characterized by the presence of a benzamide core substituted with a 3-methyl group and a 2,2,2-trichloro-1-hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide typically involves the reaction of 3-methylbenzoic acid with 2,2,2-trichloroethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with the amine to form the final benzamide product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Formation of 3-methyl-N-(2,2,2-trichloro-1-oxoethyl)benzamide

    Reduction: Formation of 3-methyl-N-(2,2-dichloro-1-hydroxyethyl)benzamide

    Substitution: Formation of various substituted benzamides depending on the nucleophile used

Scientific Research Applications

3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is unique due to the presence of both a hydroxyl group and a trichloromethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO2/c1-6-3-2-4-7(5-6)8(15)14-9(16)10(11,12)13/h2-5,9,16H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLADTDJKDCVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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